
Dodecylammonium methanearsonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylammonium methanearsonate is a chemical compound with the molecular formula C12H27N.CH5AsO3. It is a member of the quaternary ammonium compounds, which are known for their surfactant properties. This compound is particularly interesting due to its unique combination of organic and arsenic-containing groups, which gives it distinct chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecylammonium methanearsonate typically involves the reaction of dodecylamine with methanearsonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C12H27N+CH5AsO3→C12H27N.CH5AsO3
The reaction is usually conducted in an aqueous medium, and the pH is carefully controlled to optimize the yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecylammonium methanearsonate undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can also be reduced under specific conditions, affecting the arsenic atom.
Substitution: The dodecylammonium group can be substituted with other functional groups, altering the properties of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce arsenate derivatives, while reduction reactions can yield arsenite compounds .
Wissenschaftliche Forschungsanwendungen
Dodecylammonium methanearsonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dodecylammonium methanearsonate involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the arsenic component can interact with thiol groups in proteins, affecting their function and leading to cellular toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dodecylammonium methanearsonate include other quaternary ammonium compounds such as:
- Dodecyltrimethylammonium bromide
- Hexadecyltrimethylammonium bromide
- Benzalkonium chloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the arsenic-containing methanearsonate group. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
53404-47-0 |
|---|---|
Molekularformel |
C13H32AsNO3 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
dodecan-1-amine;methylarsonic acid |
InChI |
InChI=1S/C12H27N.CH5AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3,4)5/h2-13H2,1H3;1H3,(H2,3,4,5) |
InChI-Schlüssel |
YVSWXQSYQGAPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.C[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
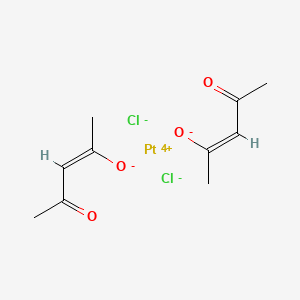
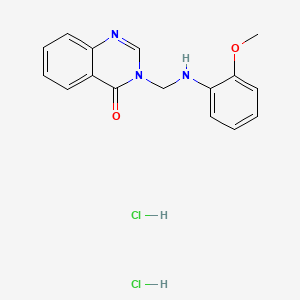
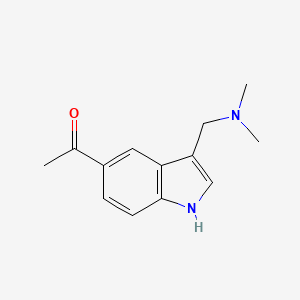
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
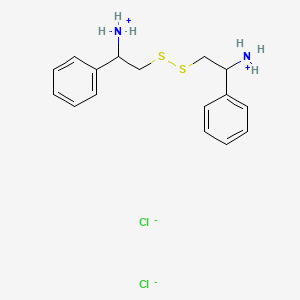
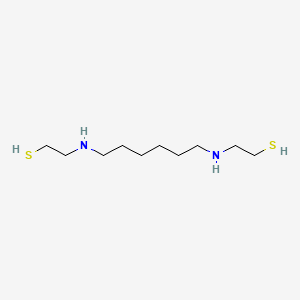

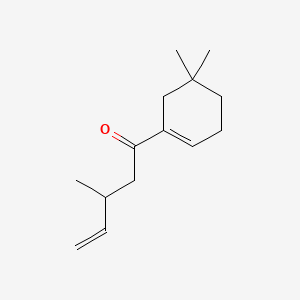

![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
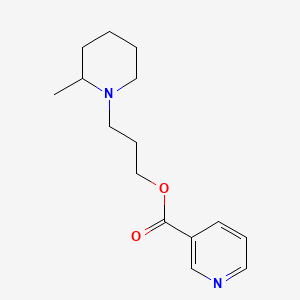
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
